molecular formula C10H7ClN4S B1417324 6-Chloro-3-(2-thienylmethyl)[1,2,4]triazolo[4,3-b]pyridazine CAS No. 1094354-50-3

6-Chloro-3-(2-thienylmethyl)[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B1417324
CAS No.: 1094354-50-3
M. Wt: 250.71 g/mol
InChI Key: BJBFZKPLPRFQMS-UHFFFAOYSA-N
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Description

6-Chloro-3-(2-thienylmethyl)[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that belongs to the class of triazolopyridazines

Scientific Research Applications

Biochemical Analysis

Biochemical Properties

6-Chloro-3-(2-thienylmethyl)[1,2,4]triazolo[4,3-b]pyridazine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain enzymes such as carbonic anhydrase and cholinesterase, which are crucial in physiological processes. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, thereby inhibiting its activity and altering the biochemical pathway .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in cell cycle regulation and apoptosis. Additionally, it affects cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. This binding can result in enzyme inhibition, where the compound blocks the active site, preventing substrate binding and subsequent catalytic activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, including prolonged enzyme inhibition and altered gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as enzyme inhibition and modulation of cellular processes. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body. The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels. Additionally, it may influence the production of reactive oxygen species and other metabolic byproducts, impacting cellular redox balance .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its efficacy and toxicity, as it may preferentially accumulate in certain tissues, leading to localized effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. This localization can enhance its interaction with specific biomolecules, leading to more targeted effects on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-(2-thienylmethyl)[1,2,4]triazolo[4,3-b]pyridazine typically involves the reaction of 3-chloro-6-hydrazinopyridazine with 2-thienylmethyl ketone under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the triazolopyridazine ring system .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-(2-thienylmethyl)[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro substituent can be replaced by nucleophiles such as amines or thiols.

    Oxidation Reactions: The thienylmethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The triazolopyridazine ring can be reduced under specific conditions to yield dihydro derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution: Amino or thiol derivatives.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydro derivatives of the triazolopyridazine ring.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-3-(2-thienylmethyl)[1,2,4]triazolo[4,3-b]pyridazine is unique due to the presence of the thienylmethyl group, which enhances its chemical reactivity and potential biological activity compared to its analogs.

Properties

IUPAC Name

6-chloro-3-(thiophen-2-ylmethyl)-[1,2,4]triazolo[4,3-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN4S/c11-8-3-4-9-12-13-10(15(9)14-8)6-7-2-1-5-16-7/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJBFZKPLPRFQMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC2=NN=C3N2N=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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